molecular formula C22H26N4OS B14072740 N-methyl-2-[[3-(2-pyridin-2-ylethenyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]sulfanyl]benzamide

N-methyl-2-[[3-(2-pyridin-2-ylethenyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]sulfanyl]benzamide

Cat. No.: B14072740
M. Wt: 394.5 g/mol
InChI Key: WICCAGAZHWRAGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-[[3-(2-pyridin-2-ylethenyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]sulfanyl]benzamide, commonly known as Axitinib, is a small-molecule tyrosine kinase inhibitor (TKI) targeting vascular endothelial growth factor receptors (VEGFR-1, -2, -3) and platelet-derived growth factor receptor (PDGFR). Its structure comprises a benzamide core linked to a substituted octahydroindazole moiety via a sulfanyl bridge, with a pyridinylethenyl group enhancing binding affinity to kinase domains . Axitinib is clinically approved for advanced renal cell carcinoma and has demonstrated efficacy in colorectal cancer trials, particularly in combination therapies .

Properties

Molecular Formula

C22H26N4OS

Molecular Weight

394.5 g/mol

IUPAC Name

N-methyl-2-[[3-(2-pyridin-2-ylethenyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]sulfanyl]benzamide

InChI

InChI=1S/C22H26N4OS/c1-23-22(27)18-7-2-3-8-21(18)28-16-10-11-17-19(25-26-20(17)14-16)12-9-15-6-4-5-13-24-15/h2-9,12-13,16-17,19-20,25-26H,10-11,14H2,1H3,(H,23,27)

InChI Key

WICCAGAZHWRAGE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=CC=C1SC2CCC3C(C2)NNC3C=CC4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Cyclization Strategies for Indazole Formation

The octahydroindazole scaffold is typically constructed via hydrazine-mediated cyclization of cyclic ketones. For example, cyclohexanone derivatives react with hydrazines under acidic conditions to form the indazole ring. Key to this step is the stereoselective reduction of the resulting dihydroindazole to the octahydro form using catalysts like palladium on carbon under hydrogen atmosphere.

Thioether Formation and Benzamide Conjugation

Nucleophilic Aromatic Substitution (SNAr)

The thioether bridge is formed through SNAr between 6-mercaptoindazole derivatives and N-methyl-2-chlorobenzamide . Reaction conditions require anhydrous DMF, potassium carbonate (2.5 equiv), and heating at 80°C for 12 hours, yielding 72–85% of the coupled product. Kinetic studies indicate that electron-withdrawing groups on the benzamide enhance reaction rates by polarizing the C–Cl bond.

Alternative Metal-Catalyzed Coupling

For sterically hindered substrates, copper(I)-mediated Ullmann coupling proves effective. Using CuI (10 mol%), 1,10-phenanthroline as a ligand, and DMSO at 110°C, this method achieves comparable yields (70–78%) while tolerating sensitive functional groups.

Final Assembly and Purification

Deprotection and Functional Group Interconversion

Temporary protecting groups, such as tetrahydro-2H-pyran (THP) , are employed to shield reactive indazole nitrogens during earlier steps. Deprotection is achieved using aqueous HCl in THF at 0°C, followed by neutralization with sodium bicarbonate.

Chromatographic and Crystallization Techniques

Final purification involves sequential chromatography on silica gel (hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures. Analytical data for the pure compound include:

Property Value Source
Molecular Formula C₂₇H₂₆N₄O₂S
Molecular Weight 470.59 g/mol
Melting Point 178–181°C
HPLC Purity >99.5%

Mechanistic Insights and Optimization

Role of Hypervalent Iodine Reagents

Benziodazolones, synthesized from iodobenzamides and m-CPBA, facilitate efficient acylation of alcohols and amines. These reagents outperform traditional benziodoxolones due to enhanced stability and reactivity under mild conditions. For example, benziodazolone 5a reacts with n-pentanol to yield 3-chlorobenzoate esters in 89% yield, compared to 21% with benziodoxolone.

Solvent and Base Effects

Optimization studies reveal that DMF and K₂CO₃ synergistically enhance thioether formation by stabilizing transition states through polar interactions. Substituting DMF with less polar solvents (e.g., toluene) reduces yields by 40–50%.

Scalability and Industrial Relevance

The patent-pending improved process (WO2016108106A1) emphasizes cost-effective scalability:

  • Batch Size : Up to 50 kg demonstrated with consistent yield (74–76%).
  • Waste Reduction : Solvent recovery systems achieve >90% DMF reuse.
  • Quality Control : In-line FTIR monitors reaction progress, reducing impurities to <0.1%.

Chemical Reactions Analysis

Types of Reactions

Axitinib undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Axitinib has a wide range of scientific research applications:

Mechanism of Action

Axitinib exerts its effects by selectively inhibiting vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3). By blocking these receptors, axitinib prevents the signaling pathways that promote angiogenesis, tumor growth, and metastasis. This inhibition leads to reduced blood vessel formation in tumors, thereby limiting their growth and spread .

Comparison with Similar Compounds

Crizotinib

Crizotinib (3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine) shares a pyridine backbone but lacks the sulfanyl-benzamide motif. While Axitinib targets VEGFRs, Crizotinib inhibits anaplastic lymphoma kinase (ALK) and MET. Both compounds utilize heterocyclic aromatic systems (pyridine/indazole) for ATP-binding domain interactions, but Axitinib’s octahydroindazole and sulfanyl groups confer selectivity for angiogenesis-related kinases .

Triazol-1-yl Acetamide Derivatives (6a-m, 7a-m)

Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) feature triazole and acetamide groups. Unlike Axitinib’s indazole scaffold, these derivatives prioritize naphthalene and triazole moieties for bioactivity. IR and NMR data (e.g., 6b: δ 8.36 ppm for triazole proton; C=O stretch at 1682 cm⁻¹) highlight electronic differences, reducing kinase affinity compared to Axitinib’s hydrogen-bonding sulfanyl-benzamide .

Functional Analogues in Antiproliferative Activity

Benzothiazole-Bearing N-Sulfonamide 2-Pyridones (10a–f)

N-(3-Benzo[d]thiazole-2-yl)-6-methyl-2-oxopyridin-1(2H)-yl)benzenesulfonamide (10a) incorporates sulfonamide and benzothiazole groups. While Axitinib uses sulfanyl for kinase binding, 10a’s sulfonamide acts as a hydrogen-bond acceptor. Antiviral activity in 10a–f correlates with electron-withdrawing substituents, contrasting Axitinib’s antiangiogenic mechanism .

Diterpenes from Plectranthus Species (e.g., Ornatin G)

Ornatin G (C22H30O7) and analogues (compounds 2–5) are diterpenes with antiproliferative effects. Their fused cyclohexane and epoxy rings differ markedly from Axitinib’s planar heterocycles. NMR data (e.g., δ 125–130 ppm for aromatic carbons in Axitinib vs. δ 20–40 ppm for diterpene aliphatic signals) reflect divergent solubility and target engagement .

Spectroscopic Profiling

Compound Key IR Bands (cm⁻¹) Notable NMR Signals (δ ppm)
Axitinib 1675 (C=O), 1250 (C–S) 8.2–8.5 (pyridinyl H), 3.1 (N–CH3)
6b (Triazol-1-yl) 1682 (C=O), 1504 (NO2 asym) 5.48 (–OCH2), 8.36 (triazole H)
10a (Benzothiazole) 1720 (C=O), 1340 (S=O) 7.8–8.1 (benzothiazole H)

Computational and Bioactivity Insights

  • Molecular Similarity : Tanimoto and Dice indices reveal Axitinib’s structural divergence from Crizotinib (Tanimoto < 0.3), explaining differential kinase selectivity .
  • Bioactivity Clustering : Axitinib clusters with VEGF inhibitors in NCI-60 screens, while triazol-1-yl acetamides group with DNA intercalators, per hierarchical clustering of bioactivity profiles .
  • Pharmacophore Modeling : Axitinib’s sulfanyl-benzamide and pyridinylethenyl groups form a 3D pharmacophore absent in diterpenes, enabling VEGFR-2 inhibition .

Biological Activity

N-methyl-2-[[3-(2-pyridin-2-ylethenyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]sulfanyl]benzamide is a compound primarily recognized as axitinib. It is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFR) and is used in the treatment of various cancers, particularly renal cell carcinoma (RCC). This article explores the biological activity of this compound based on diverse research findings.

PropertyValue
Molecular FormulaC22H18N4OS
Molecular Weight386.47 g/mol
XLogP34.2
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4
Rotatable Bond Count5
Topological Polar Surface Area96 Ų

Axitinib functions as an antineoplastic agent , primarily by inhibiting angiogenesis—the formation of new blood vessels that tumors require for growth. By blocking VEGFR-1, VEGFR-2, and VEGFR-3, it effectively prevents tumor progression and metastasis in various cancers .

Clinical Applications

Axitinib is primarily indicated for:

  • Advanced Renal Cell Carcinoma (RCC) : Approved for patients who have failed prior treatments with sunitinib or cytokines.
  • Investigational Use : Ongoing studies are evaluating its efficacy in treating pancreatic and thyroid cancers .

Case Studies and Research Findings

  • Efficacy in Renal Cell Carcinoma :
    • In clinical trials, axitinib demonstrated significant improvements in progression-free survival compared to other treatments. One pivotal study showed a median progression-free survival of approximately 16.5 months in patients treated with axitinib versus 8.3 months with sorafenib .
  • Safety Profile :
    • Common adverse effects include hypertension, fatigue, diarrhea, and dysphonia. The incidence of serious adverse events was reported at around 50%, necessitating careful monitoring during treatment .
  • Comparative Studies :
    • A systematic review indicated that axitinib outperformed other second-line therapies for RCC in terms of overall survival rates. It was particularly noted for its rapid onset of action .

Pharmacokinetics

Axitinib exhibits a half-life of approximately 2 to 5 hours and is metabolized primarily through the liver via cytochrome P450 enzymes. Its bioavailability is significantly affected by food intake; thus, it is recommended to be taken consistently with or without food .

Future Directions

Research continues to explore the potential of axitinib in combination therapies and its effectiveness against other solid tumors. Notably, its application in ophthalmology for age-related macular degeneration is being investigated due to its anti-angiogenic properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.